Product packaging for Hericenone A(Cat. No.:CAS No. 126654-52-2)

Hericenone A

Cat. No.: B1246992
CAS No.: 126654-52-2
M. Wt: 330.4 g/mol
InChI Key: IDSCVDJWBRGNKG-LFYBBSHMSA-N
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Description

Context within Hericium erinaceus Bioactive Compounds

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a source of numerous bioactive substances, including polysaccharides, terpenoids, and phenolic compounds. nih.gov Within this diverse chemical landscape, the hericenones and erinacines represent two significant classes of terpenoids. nih.govmdpi.com Hericenones, including Hericenone A, are primarily isolated from the fruiting body of the mushroom, while erinacines are typically found in the mycelium. nih.govmdpi.comfrenchmush.com

This compound is a benzyl (B1604629) alcohol derivative and is classified as a terpene lactone. hmdb.cafoodb.ca It is one of many related hericenone compounds (from A to I) that have been identified in Hericium erinaceus. nih.govresearchgate.net The presence of these compounds, alongside other metabolites like ergosterol (B1671047) and hericene A, varies depending on the growth period of the mushroom, with some research indicating peak concentrations at specific cultivation times. e3s-conferences.orge3s-conferences.org

Significance of this compound in Contemporary Academic Inquiry

The scientific interest in this compound and its related compounds stems primarily from their potential biological activities. encann.pl Hericenones, as a group, have been investigated for their capacity to stimulate the synthesis of Nerve Growth Factor (NGF). frenchmush.comnih.gov NGF is a crucial protein for the growth, maintenance, and survival of neurons. nih.govtandfonline.com The ability of low-molecular-weight compounds like hericenones to potentially influence NGF biosynthesis makes them a subject of interest in neurobiology and for investigating neurodegenerative conditions. nih.govtandfonline.com

While some studies have explored the NGF-stimulating properties of other hericenones (C, D, and E), there is ongoing research to fully understand the specific activities of each compound in this class. tandfonline.com this compound, being one of the initially discovered compounds in this family, remains a key molecule in the continuing investigation into the therapeutic potential of Hericium erinaceus. begellhouse.comresearchgate.net

Chemical Properties of this compound

The distinct biological activities of this compound are intrinsically linked to its unique chemical structure and properties.

PropertyValue
Molecular Formula C₁₉H₂₂O₅
Molecular Weight 330.375 g/mol
IUPAC Name 5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dien-1-yl]-4-hydroxy-6-methoxy-1,3-dihydro-2-benzofuran-1-one
Class Terpene lactone
Physical Description Solid
Melting Point 100-102 °C
Water Solubility 15.85 mg/L @ 25 °C (estimated)

Data sourced from multiple references. hmdb.ca

Biological Activities and Research Findings

Research into the biological effects of this compound has uncovered several areas of interest, particularly concerning its influence on neuronal cells.

Established Biological Activities

While research is ongoing, some of the more frequently cited activities of hericenones as a group include:

Stimulation of Nerve Growth Factor (NGF) Synthesis: Several hericenones (specifically C, D, and E) have been shown to stimulate the secretion of NGF in cultured mouse astroglial cells. tandfonline.com This has been a foundational finding in the research on this class of compounds.

Neuroprotective Properties: Compounds within the hericenone family have demonstrated neuroprotective effects in various experimental models. mdpi.comencann.pl

Investigated Biological Activities

The broader family of hericenones has been the subject of various investigations into their potential therapeutic applications:

Anti-inflammatory and Antioxidant Effects: Hericenones are reported to possess anti-inflammatory and antioxidant properties, which contribute to the protection of nerve cells from oxidative damage. frenchmush.comencann.pl

Cytotoxic Activity: Some studies have explored the cytotoxic effects of hericenones against certain cancer cell lines. researchgate.net For instance, Hericenone L has shown cytotoxic activity against the EC109 cell line. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B1246992 Hericenone A CAS No. 126654-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126654-52-2

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-4-hydroxy-6-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+

InChI Key

IDSCVDJWBRGNKG-LFYBBSHMSA-N

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)C

Canonical SMILES

CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C

melting_point

100 - 102 °C

physical_description

Solid

Synonyms

hericenone A

Origin of Product

United States

Isolation, Characterization, and Structural Aspects in Research

Methodologies for Isolation of Hericenone A from Fungal Sources

The isolation of this compound is a multi-step process that begins with the extraction from the fruiting bodies of Hericium erinaceus. Hericenones are typically found in the fruiting body, while another class of compounds, erinacines, are isolated from the mycelium. caldic.comresearchgate.nettandfonline.com

The general procedure involves:

Extraction: The dried and powdered fruiting bodies of the mushroom are subjected to solvent extraction. Common solvents used for this initial step include acetone (B3395972), ethanol (B145695), or dichloromethane (B109758) (DCM). caldic.comkyushu-u.ac.jp The choice of solvent is crucial for efficiently extracting the desired lipophilic constituents.

Solvent Partitioning: The crude extract is then concentrated under reduced pressure. This concentrate is subsequently partitioned between different immiscible solvents to separate compounds based on their polarity. A common partitioning scheme involves chloroform (B151607) and ethyl acetate (B1210297). caldic.comtandfonline.com

Chromatographic Separation: The resulting fractions, which are enriched with hericenones, undergo various chromatographic techniques for purification. These methods are essential for separating this compound from other closely related compounds.

Initial purification is often achieved using column chromatography with a stationary phase like silica (B1680970) gel. caldic.comkyushu-u.ac.jp More advanced and high-resolution techniques are then employed for final purification. These include:

Medium Pressure Liquid Chromatography (MPLC) and High-Performance Flash Chromatography (HPFC) for efficient, large-scale separation. kyushu-u.ac.jp

High-Performance Liquid Chromatography (HPLC) , particularly with an octadecylsilane (B103800) (ODS) column (a type of reversed-phase column), is used for the final purification to obtain high-purity this compound. caldic.comtandfonline.com

A summary of the isolation methodologies is presented in the table below.

StepTechniqueDescriptionSource(s)
Initial Extraction Solvent ExtractionDried, powdered fruiting bodies of H. erinaceus are extracted with solvents like acetone or dichloromethane. caldic.comkyushu-u.ac.jp
Fractionation Solvent PartitioningThe crude extract is partitioned using solvents such as chloroform and ethyl acetate to separate compounds by polarity. caldic.comtandfonline.com
Purification Column ChromatographyThe chloroform-soluble fraction is subjected to repeated chromatography on silica gel. caldic.comkyushu-u.ac.jp
Final Purification High-Performance Liquid Chromatography (HPLC)HPLC with an ODS (reversed-phase) column is used to isolate pure this compound. caldic.comtandfonline.com

Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation

The definitive structure of this compound was determined through a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of the compound. For this compound, the molecular formula has been established as C19H22O5. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are invaluable for both identifying and quantifying the compound in complex extracts. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR (Proton NMR) provides information on the number and types of hydrogen atoms in the molecule and their neighboring atoms.

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms.

2D NMR techniques (such as COSY, HMBC, and HSQC) are used to establish the connectivity between atoms, allowing researchers to piece together the complete molecular structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of a related compound showed absorption bands for hydroxyl (-OH), conjugated carbonyl (C=O), and double bond (C=C) groups, which are also characteristic features of hericenones. nih.gov

The table below summarizes the key analytical techniques used for the structural elucidation of this compound and related compounds.

TechniqueApplication in Structural ElucidationSource(s)
Mass Spectrometry (MS) Determines molecular weight and elemental composition (C19H22O5 for this compound). nih.gov
¹H NMR Identifies the chemical environment of protons in the structure. nih.govnih.gov
¹³C NMR Identifies the carbon skeleton of the molecule. nih.govnih.gov
2D NMR (COSY, HMBC, etc.) Establishes the connectivity between protons and carbons to build the final structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy Identifies key functional groups like hydroxyls and carbonyls. nih.gov
HPLC Used to confirm the purity of the isolated compound. nih.govnih.gov

Research on this compound Analogues and Structurally Related Compounds

This compound belongs to a larger class of compounds known as hericenones, which are characterized by a resorcinol (B1680541) core linked to a terpenoid side chain. researchgate.net Extensive research on Hericium erinaceus has led to the isolation and identification of numerous analogues of this compound.

These related compounds often differ in the structure of the side chain, the degree of oxygenation, or the arrangement of the core structure. The first total syntheses of Hericenones C through H were achieved, which also led to the structural revision of a related compound, now named Hericenone Z. nih.govacs.org

Other classes of structurally related compounds isolated from Hericium species include:

Hericenes: Compounds that are structurally similar to hericenones. caldic.com

Erinacines: A group of cyathane-type diterpenoids isolated from the mycelium of H. erinaceus. caldic.comnih.gov

Hericerins and Erinacerins: Other bioactive molecules also found in the mushroom. caldic.comresearchgate.net

The ongoing discovery of these analogues is crucial for understanding the chemical diversity within Hericium erinaceus and for structure-activity relationship studies.

The following table lists some of the known Hericenone analogues and related compounds.

Compound ClassSpecific ExamplesSource(s)
Hericenones Hericenone B, C, D, E, F, G, H, I, J, K, O, P, Q, R, Z caldic.comresearchgate.netnih.govnih.gov
Hericenes Hericene A, B, C caldic.com
Erinacines Erinacine A, B, C tandfonline.com
Other Related Compounds Hericerin, Erinacerin A, Erinacerin B caldic.com

Biosynthesis and Chemical Synthesis Research of Hericenone a

Investigations into the Biosynthetic Pathways of Hericenone A

The biosynthesis of this compound and related meroterpenoids in Hericium erinaceus begins with the formation of a simple aromatic polyketide core, which is subsequently elaborated through a series of enzymatic modifications. nih.gov The core structural unit for hericenones is orsellinic acid (ORA). nih.govbiorxiv.org This foundational molecule is synthesized via the polyketide pathway, a common route for generating diverse secondary metabolites in fungi. nih.gov

Following the synthesis of orsellinic acid, a critical modification involves the reduction of its carboxylic acid group to an aldehyde, yielding orsellinic aldehyde. nih.govbiorxiv.org This aldehyde serves as the central scaffold and a key branch-point intermediate for the biosynthesis of not only hericenones but also other related compounds like erinacerins and hericerin. nih.govbiorxiv.org The subsequent steps in the pathway are believed to involve prenylation, where a terpene-derived side chain is attached to the aromatic core, followed by further tailoring reactions such as oxidations and cyclizations to produce the final complex structure of this compound. nih.govbiorxiv.org

Interestingly, some insights into the biosynthetic pathway have been derived from chemical synthesis studies. Researchers have proposed plausible biosynthetic routes based on established chemical reactions and have subsequently confirmed the existence of hypothesized intermediates within the fungal extracts, thereby creating a feedback loop between synthetic chemistry and natural product biosynthesis. acs.orgnih.gov

Enzymatic Mechanisms and Gene Clusters in this compound Biosynthesis

While the complete biosynthetic pathway for this compound is still under investigation, significant progress has been made in identifying the key enzymes and the corresponding gene cluster responsible for its initial steps. Through bioinformatic analysis and heterologous expression studies, a candidate biosynthetic gene cluster (BGC) for ORA-derived meroterpenoids has been identified in the genome of H. erinaceus. nih.gov

The first two critical enzymatic steps have been successfully reconstituted. nih.govbiorxiv.org The initial formation of the orsellinic acid core is catalyzed by a non-reducing polyketide synthase (PKS), identified as HerA. nih.govbiorxiv.org Subsequently, the reduction of orsellinic acid to orsellinic aldehyde is carried out by a carboxylic acid reductase (CAR), named HerB. nih.govbiorxiv.org The successful production of orsellinic aldehyde by co-expressing HerA and HerB in a heterologous host (Aspergillus oryzae) provides the first direct evidence linking this BGC to hericenone biosynthesis. nih.gov

The identified BGC also contains genes predicted to encode for crucial "tailoring" enzymes required for the later, more complex steps of the pathway. nih.gov These include a putative prenyltransferase, which would catalyze the attachment of the geranyl side chain, as well as enzymes like flavoproteins, monooxygenases, and dehydrogenases that are likely responsible for the final structural modifications that yield the diverse family of hericenones. nih.gov

Enzyme/GeneTypeProposed Function in Hericenone BiosynthesisStatus
HerANon-reducing Polyketide Synthase (PKS)Synthesizes the orsellinic acid (ORA) core. nih.govbiorxiv.orgFunctionally characterized. nih.gov
HerBCarboxylic Acid Reductase (CAR)Reduces orsellinic acid to orsellinic aldehyde. nih.govbiorxiv.orgFunctionally characterized. nih.gov
Putative PrenyltransferasePrenyltransferaseAttaches the terpene-derived side chain to the ORA scaffold. nih.govPredicted from BGC. nih.gov
Putative Tailoring EnzymesFlavoprotein, Monooxygenase, SDR, Aldehyde DehydrogenasePerform final functionalization and cyclization steps. nih.govPredicted from BGC. nih.gov

Strategies for Chemical Synthesis of this compound and its Derivatives

The chemical synthesis of this compound has been an area of active research, providing not only a means to confirm its structure but also a platform to generate derivatives for further study. The first total synthesis of this compound was accomplished by Rao and colleagues, a landmark achievement that also led to the revision of its initially proposed chemical structure. acs.org

Another synthetic methodology employed for the broader hericenone family involves the assembly of the natural product skeleton through sequential O-geranylation of a resorcinol (B1680541) core, followed by a clay- or zeolite-mediated O → C rearrangement to correctly position the side chain. nih.govacs.org This approach has been successfully applied to the total synthesis of Hericenones C-H and showcases a biomimetic strategy that mimics plausible biosynthetic steps. nih.gov For this compound itself, a key cyclization step can be induced from a linear precursor; for instance, the acid-catalyzed cyclization of synthetic this compound was shown to produce Hericenone I. acs.org

Synthetic StrategyKey Reactions / FeaturesTarget MoleculesReference
First Total Synthesis (Rao et al.)Diels–Alder reaction for aromatic core construction; side-chain elongation. Led to structural revision.This compound acs.org
Divergent Synthesis (Kobayashi et al.)Use of a common geranyl phthalide (B148349) intermediate; Stille coupling.This compound, B, I; Hericenols B-D; Erinacerins A, B acs.orgnih.govacs.orgresearchgate.net
Biomimetic ApproachSequential O-geranylation; Clay/zeolite-mediated O → C rearrangement; Biomimetic cyclization.Hericenones C-H nih.govacs.org
Acid-Catalyzed CyclizationTreatment of this compound with camphorsulfonic acid (CSA).Hericenone I (from this compound) acs.org

Neurobiological Research of Hericenone a

Neurotrophic Activities of Hericenone A

Neurotrophic factors are proteins essential for the survival, development, and function of neurons. nih.govmdpi.com Compounds that can stimulate the synthesis of these factors or mimic their actions are of significant therapeutic interest for neurodegenerative diseases. nih.gov

Nerve Growth Factor (NGF) is critical for the maintenance and organization of neurons. tandfonline.com While Hericium erinaceus is widely associated with stimulating NGF synthesis, the specific compounds responsible are a key area of investigation. verychaga.com Research indicates that not all hericenones share the same activity profile.

Studies have identified Hericenones C, D, E, and H as stimulators of NGF synthesis. nih.govrestorativemedicine.org For instance, in cultured mouse astroglial cells, these specific hericenones prompted the secretion of NGF. restorativemedicine.org In contrast, early research identified this compound and B as having cytotoxic properties against HeLa cancer cells, distinguishing them from the NGF-stimulating hericenones. nih.govmdpi.com

Some studies have reported that while crude extracts of H. erinaceus enhance NGF expression, purified hericenones, including C, D, and E, failed to do so in 1321N1 human astrocytoma cells, suggesting that the mechanism may be cell-type dependent or require the synergistic action of multiple compounds. mdpi.comresearchgate.net One study focusing on PC12 cells found that Hericenone E was able to stimulate NGF secretion to a level that was two-fold higher than the positive control. rsc.org

The available research suggests that this compound is not a primary driver of NGF synthesis, an activity more robustly attributed to other hericenone analogues.

Table 1: Effect of Different Hericenones on NGF Secretion in Mouse Astroglial Cells
CompoundNGF Secreted (pg/mL) at 33 µg/mL
Hericenone C10.8 ± 0.8
Hericenone D23.5 ± 1.0
Hericenone E13.9 ± 2.1
Hericenone H45.1 ± 1.1

Data sourced from Kawagishi et al., as cited in multiple reviews. restorativemedicine.org Note: Data for this compound was not provided in these specific studies.

Neurite outgrowth, the process of neurons extending their axons and dendrites, is a fundamental aspect of neural development and repair. Research on hericenones shows they can play a significant role in this process.

Studies using rat pheochromocytoma (PC12) cells, a common model for neuronal differentiation, found that hericenones (B-E) on their own did not promote neurite outgrowth. rsc.orgresearchgate.net However, when combined with a low concentration of NGF (5 ng/mL), they potentiated the neuritogenic activity, producing an effect comparable to a high concentration of NGF (50 ng/mL). tandfonline.comrsc.orgresearchgate.net This suggests that these compounds can significantly enhance the effect of existing NGF.

In contrast, the derivative hericene A, along with a compound named N-de-phenylethyl isohericerin (B12419946) (NDPIH), was found to be highly potent in directly inducing extensive axon outgrowth and neurite branching in cultured hippocampal neurons, even without serum, demonstrating a strong, direct neurotrophic activity rather than just potentiation. biorxiv.orgnih.govneurosciencenews.com

Brain-Derived Neurotrophic Factor (BDNF) is another key neurotrophin, highly expressed in the hippocampus and cerebral cortex, where it plays a vital role in learning and memory. nih.govnews-medical.net Impairments in the BDNF pathway are linked to several neurological disorders. news-medical.net

Recent groundbreaking research has identified hericene A as a potent memory-enhancing compound that acts by promoting a pro-BDNF signal. biorxiv.orgnews-medical.net In vivo studies showed that mice treated with hericene A exhibited increased levels of neurotrophins and enhanced hippocampal memory. nih.govneurosciencenews.com This neurotrophic activity was found to be mediated through the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. biorxiv.orgnih.gov The study identified hericene A as a key active component responsible for the BDNF-like neurotrophic function of H. erinaceus. biorxiv.orgnews-medical.net

While direct evidence for this compound is sparse, the broader class of hericenones and erinacines are generally reported to increase BDNF levels. wmich.edu Another study noted that deacylhericenone, a derivative of Hericenone C, led to a considerable increase in BDNF mRNA expression in human astrocytoma cells. mdpi.com

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by this compound

The neurotrophic activities of hericenones are mediated by their influence on specific intracellular signaling cascades that regulate neuronal function.

The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that translates external signals into cellular responses like proliferation and differentiation. The activation of this pathway is a key mechanism for many neurotrophic factors.

Research has firmly established that the neurotrophic effects of hericenone-related compounds converge on the MEK/ERK pathway. A study on Hericenone E demonstrated that it potentiated NGF-induced neuritogenesis in PC12 cells via the MEK/ERK pathway. mdpi.comresearchgate.net Hericenone E was also shown to trigger the phosphorylation of ERK proteins on its own. rsc.org

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is another critical signaling route for neuronal survival and growth, often acting in concert with the MEK/ERK pathway.

Studies investigating Hericenone E found that its potentiation of NGF-induced neurite outgrowth in PC12 cells involved both the MEK/ERK and the PI3K/Akt signaling pathways. mdpi.comresearchgate.net Pharmacological inhibitors of PI3K significantly reduced the neurite outgrowth potentiated by Hericenone E, confirming the pathway's involvement. rsc.org

Studies on TrkA Receptor Interaction and Downstream Signaling

The neurotrophic effects of hericenones are often linked to their interaction with Nerve Growth Factor (NGF) signaling. NGF exerts its influence by binding to the Tropomyosin receptor kinase A (TrkA), initiating a cascade of downstream signaling events crucial for neuronal survival and differentiation. nih.gov Research into specific hericenones has revealed a potential mechanism where these compounds potentiate or enhance the effects of NGF.

While direct studies on this compound are limited, research on Hericenone E has shown that it can stimulate the secretion of NGF. rsc.orgresearchgate.net This increased NGF level subsequently leads to the phosphorylation of the TrkA receptor. researchgate.net The activation of TrkA is a critical step that triggers downstream pathways, including the MEK/ERK and PI3K/Akt signaling cascades. researchgate.netcurebydesign.inthieme-connect.com These pathways are fundamental for promoting neurite outgrowth and neuronal differentiation. curebydesign.inthieme-connect.com

In studies using PC12 cells, a common model for neuronal research, the potentiation of NGF-induced neurite outgrowth by Hericenone E was significantly reduced by K252a, an inhibitor of the TrkA receptor. rsc.orgresearchgate.net This suggests that the neurotrophic activity of Hericenone E is substantially dependent on the TrkA receptor pathway. rsc.orgsemanticscholar.org It is hypothesized that hericenones may mediate the interaction between NGF and its TrkA receptor, thereby enhancing the activation of downstream signaling. semanticscholar.org

Table 1: Research on Hericenone-Related Compounds and TrkA Signaling

Compound Studied Experimental Model Key Findings Reference(s)
Hericenone E PC12 cells Potentiated NGF-induced neuritogenesis; increased phosphorylation of TrkA, ERK, and Akt. rsc.orgresearchgate.net
Hericenone E PC12 cells Neuritogenic effect was partially blocked by TrkA inhibitor K252a, suggesting TrkA-dependent action. rsc.orgresearchgate.net
General Hericenones Neuronal cell models Activate MEK/ERK and PI3K/Akt pathways, which are essential for neuronal differentiation and growth. curebydesign.in

Other Identified Signaling Pathways (e.g., JNK, CREB)

Beyond the direct TrkA pathway, research indicates that compounds from Hericium erinaceus, including hericenones, influence other significant signaling pathways involved in neuronal health and function.

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, has been identified as a target. Extracts from H. erinaceus have been shown to promote the expression of the NGF gene through the activation of JNK signaling. nih.govencyclopedia.pubdiva-portal.org This suggests that hericenones may contribute to increased NGF synthesis by modulating this pathway. thieme-connect.comnih.gov

The cAMP response element-binding protein (CREB) is a transcription factor vital for neuronal plasticity, learning, and memory. The phosphorylation of CREB is a key step in activating the transcription of genes involved in neurogenesis. curebydesign.in Studies have shown that hericenones and erinacines promote the phosphorylation of CREB, which in turn enhances the expression of genes associated with the development and maturation of new neurons. curebydesign.in

Table 2: Hericenone-Related Compounds and Other Signaling Pathways

Signaling Pathway Experimental Context Observed Effect Reference(s)
JNK Pathway H. erinaceus extract on human astrocytoma cells Stimulation of NGF gene expression. nih.govencyclopedia.pub
CREB Pathway General study on hericenones Increased phosphorylation of CREB, enhancing gene expression for neurogenesis. curebydesign.in

Neuroprotective Research of this compound

Hericenones, as a class of compounds, are recognized for their neuroprotective potential, which is attributed to a variety of mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic actions. curebydesign.innih.govdntb.gov.uatcsedsystem.edu

Mitigation of Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a key contributor to neuronal damage and the progression of neurodegenerative diseases. mdpi.com Hericenones are reported to possess strong antioxidant properties, acting as protective shields for brain cells by neutralizing harmful free radicals. curebydesign.infrenchmush.com Phenolic compounds, a category that includes hericenones, are known to mitigate oxidative stress and inflammation. mdpi.com

Studies on extracts of Hericium erinaceus have demonstrated an ability to reduce oxidative stress in brain cells. mdpi.com This neuroprotective effect is associated with the activation of antioxidant defense mechanisms. mdpi.com In experimental models of oxidative neurotoxicity, such as H₂O₂-induced damage in HT22 hippocampal neurons, ethanolic extracts of the mushroom significantly increased cell viability. nih.gov This was accompanied by a reduction in reactive oxygen species (ROS) and an improvement in the levels of endogenous antioxidants like catalase and glutathione (B108866). nih.gov

Modulation of Neuroinflammatory Processes

Chronic neuroinflammation is a critical factor in the pathology of cognitive decline and neurodegenerative diseases. frontiersin.orgdroracle.aiscispace.com Hericenones, along with erinacines, are believed to contribute to the anti-inflammatory effects of Hericium erinaceus. curebydesign.inmdpi.com These compounds may help suppress neuroinflammation, thereby contributing to the preservation of neuronal integrity. mdpi.com

The mechanism of action is thought to involve the modulation of key inflammatory pathways, such as the NF-κB pathway. mdpi.com By inhibiting the activation of NF-κB, these bioactive compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comfrenchmush.com This targeted anti-inflammatory effect helps to maintain a healthier neuronal environment. frenchmush.com

Anti-Apoptotic Mechanisms in Experimental Neuronal Models

Apoptosis, or programmed cell death, is a crucial process that, when dysregulated, can lead to significant neuronal loss. The bioactive compounds in Hericium erinaceus, including hericenones, have been shown to safeguard nerve cells from apoptosis. curebydesign.innih.gov

In cellular models of glutamate-induced oxidative stress, an ethanol (B145695) extract of the mushroom was found to reduce apoptotic activity. encyclopedia.pub The mechanism involved the inhibition of the pro-apoptotic protein Bax and a change in the Bax/Bcl-2 ratio, which is a critical regulator of the mitochondrial apoptosis pathway. encyclopedia.pubnih.gov Furthermore, studies on ethanolic extracts have shown a prominent anti-apoptotic effect against glutamate-induced insults in PC12 cells via a ROS-caspase-dependent pathway. nih.gov

Protection Against Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is vital for protein folding, and disruptions in its function lead to ER stress, which can trigger apoptosis. ER stress is implicated in the neuronal loss seen in many neurodegenerative diseases. mdpi.comportico.orgnii.ac.jp Specific compounds isolated from Hericium erinaceus have demonstrated protective activity against ER stress-induced cell death. nih.govmdpi.comportico.org

While studies have not focused specifically on this compound, related compounds have shown significant effects. For instance, 3-hydroxyhericenone F demonstrated protective activity against ER stress-dependent cell death in Neuro2a cells. mdpi.com Similarly, Hericenes B and C exhibited neuroprotective properties against ER stress induced by tunicamycin. mdpi.com These findings suggest that compounds with a similar chemical structure to this compound can attenuate ER stress, a mechanism that may be crucial for preventing neuronal cell death in neurodegenerative conditions. portico.orgoregonstate.edu

Table 3: Neuroprotective Mechanisms of Hericenone-Related Compounds

Protective Mechanism Experimental Model/Context Key Findings Reference(s)
Antioxidant General review Neutralize free radicals, protecting neurons from oxidative damage. mdpi.comfrenchmush.com
H₂O₂-induced HT22 cells Reduced reactive oxygen species (ROS); increased catalase and glutathione levels. nih.gov
Anti-inflammatory General review Modulate NF-κB pathway; reduce pro-inflammatory cytokines. mdpi.comfrenchmush.com
Anti-apoptotic Glutamate-induced PC12 cells Inhibited Bax/Bcl-2 signaling pathway. encyclopedia.pub
Anti-ER Stress Neuro2a cells 3-hydroxyhericenone F protected cells against ER stress-induced apoptosis. mdpi.com

Neurogenesis and Synaptogenesis Research

This compound is a member of the hericenone class of aromatic compounds, which are naturally occurring molecules found in the Hericium erinaceus mushroom. mdpi.com These compounds are noted for their neurotrophic capabilities, which are frequently linked to their capacity to promote the synthesis of Nerve Growth Factor (NGF). nih.govmdpi.com NGF is a fundamental protein that supports the growth, maintenance, and regeneration of nerve cells. pinkbuffaloorganics.com As low-molecular-weight compounds, hericenones can traverse the blood-brain barrier, enabling them to exert their effects within the central nervous system. diva-portal.org

Scientific inquiry has demonstrated that certain hericenones, including C, D, and E, actively stimulate the production of NGF, which subsequently encourages neurite outgrowth—a process vital for neuronal survival and the formation of synaptic connections. mdpi.combiorxiv.org More targeted research has isolated Hericene A to examine its specific contributions to neurogenesis (the creation of new neurons) and synaptogenesis (the formation of new synapses). biorxiv.orgresearchgate.net This work has revealed that Hericene A actively fosters significant neurite branching and the extension of axons in hippocampal neurons, underscoring its potential role in enhancing neural networks. nih.gov

Influence on Hippocampal Neurogenesis in Pre-clinical Models

The hippocampus is a central region of the brain involved in memory and learning, and it retains the ability to generate new neurons throughout life. nih.gov Pre-clinical investigations in animal models have shown that hericenones can enhance neurogenesis in this critical area.

A study conducted on aging frail mice demonstrated that oral supplementation with a standardized Hericium erinaceus extract containing Hericenones C and D led to a reversal of age-associated memory decline. nih.govpinkbuffaloorganics.com To probe the cellular mechanisms behind this cognitive improvement, immunohistochemical analyses were performed. The findings indicated a notable increase in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell division, and doublecortin (DCX), a protein expressed by immature neurons. nih.govmdpi.commycologyresearch.com This provides strong evidence that the treatment stimulated the birth of new neurons in the dentate gyrus of the hippocampus. nih.gov

Parallel research on purified compounds has highlighted Hericene A as a particularly effective agent for memory enhancement. biorxiv.orgnih.gov In vitro experiments with cultured hippocampal neurons have shown that Hericene A fosters substantial neurite outgrowth, which is a foundational aspect of neuronal development and connectivity. researchgate.net This neurotrophic activity is associated with the activation of pathways involving brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity. mdpi.combiorxiv.org

Table 1: Effect of H. erinaceus Extract (Containing Hericenones C & D) on Neurogenesis Markers

Brain RegionMarkerObservation in Treated Frail MiceIndication
Hippocampus (Dentate Gyrus)Proliferating Cell Nuclear Antigen (PCNA)Increased Positive CellsEnhanced Cell Proliferation
Hippocampus (Dentate Gyrus)Doublecortin (DCX)Increased Positive CellsEnhanced Neurogenesis (newborn neurons)

Data sourced from studies on frail mice supplemented with H. erinaceus extract containing Hericenones C and D. nih.govmdpi.commycologyresearch.com

Effects on Cerebellar Neurogenesis

While primarily known for motor control, the cerebellum also contributes to cognitive processes. The neurotrophic effects of hericenones have been observed in this brain region as well. The pre-clinical study in frail mice that established hippocampal effects also documented significant neurogenic activity in the cerebellum. nih.govresearchgate.net

After a two-month period of oral supplementation with the H. erinaceus extract containing Hericenones C and D, tissue analysis showed a marked increase in the expression of both PCNA and DCX in the cerebellum. nih.govmdpi.commycologyresearch.com This result indicates a positive influence on cerebellar neurogenesis, suggesting the compound's benefits extend beyond the hippocampus. nih.gov Additional research in rat models of cerebellar ataxia has shown that H. erinaceus extracts can provide neuroprotection to cerebellar Purkinje cells, further supporting the compound's potential relevance for cerebellar health. researchgate.net

Pharmacological and Pre Clinical Research Models of Hericenone a

In Vivo Pre-clinical Animal Models for Hericenone A Research

Animal Models of Neurodegenerative Disorders (e.g., Murine Models of Alzheimer's Disease, Parkinson's Disease)

The therapeutic potential of this compound in the context of neurodegenerative diseases has been explored through various preclinical animal models. These models aim to replicate the pathological hallmarks and behavioral deficits associated with conditions like Alzheimer's and Parkinson's disease, providing a platform to investigate the compound's neuroprotective mechanisms.

In studies related to Alzheimer's disease, murine models that genetically mimic the disease's pathology are commonly employed. For instance, the APPswe/PS1dE9 (APP/PS1) transgenic mouse model, which overexpresses mutated forms of human amyloid precursor protein and presenilin-1, leads to the progressive accumulation of amyloid-β (Aβ) plaques in the brain and subsequent cognitive decline. Research involving extracts of Hericium erinaceus, which contain hericenones including this compound, has demonstrated beneficial effects in these models. For example, administration of an erinacine A-enriched Hericium erinaceus mycelium was shown to decrease the Aβ plaque burden in APP/PS1 mice. This suggests a potential role for the constituents of the extract, including hericenones, in mitigating key pathological features of Alzheimer's disease.

Another relevant model is the Senescence Accelerated Mouse Prone 8 (SAMP8), which exhibits age-related learning and memory deficits, making it a valuable tool for studying age-associated cognitive decline and aspects of neurodegeneration. Studies have shown that supplementation with Hericium erinaceus extracts can improve cognitive function in SAMP8 mice, further pointing to the neuroprotective potential of its active compounds.

For Parkinson's disease research, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a standard paradigm. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor impairments similar to those seen in Parkinson's disease. Preclinical studies have indicated that extracts from Hericium erinaceus can offer protection against MPTP-induced neurotoxicity. While much of this research has highlighted the role of erinacine A, the presence of this compound in these extracts suggests it may also contribute to the observed neuroprotective effects. The collective findings from these animal models underscore the potential of compounds derived from Hericium erinaceus, including this compound, as therapeutic agents for neurodegenerative disorders.

Table 1: Effects of Hericium erinaceus Extracts (Containing Hericenones) in Murine Models of Neurodegenerative Disorders

Model Key Findings Implication for this compound
APP/PS1 Transgenic Mice (Alzheimer's Disease) Decreased amyloid-β plaque burden; Improved cognitive disability. As a component of the extract, this compound may contribute to the observed reduction in Alzheimer's-related pathology.
SAMP8 Mice (Age-Related Cognitive Decline) Delayed progression of age-related cognitive decline; Improved learning and memory. Suggests a potential role for this compound in mitigating age-associated neurodegeneration and cognitive impairment.
MPTP-Induced Mice (Parkinson's Disease) Protection against dopaminergic neuron loss; Amelioration of motor deficits. This compound, present in the protective extracts, may play a role in the observed neuroprotection in this Parkinson's model.

Models of Ischemic Stroke and Neural Injury

Preclinical research has utilized various animal models to investigate the neuroprotective effects of compounds from Hericium erinaceus, such as this compound, in the context of ischemic stroke and other forms of neural injury. These models are crucial for understanding the potential therapeutic applications of these compounds in conditions characterized by neuronal damage and death.

A common model for studying stroke is the induction of global cerebral ischemia in rats, often achieved by temporary occlusion of the common carotid arteries. This procedure leads to a reduction in blood flow to the brain, resulting in neuronal damage and infarction. Studies have shown that administration of Hericium erinaceus mycelium can reduce the total infarcted volume in the brains of rats subjected to this model of ischemic stroke. While these studies have often focused on the effects of erinacine A, it is plausible that this compound, as a significant bioactive component of Hericium erinaceus, contributes to these protective effects. The neuroprotective mechanisms are thought to involve anti-inflammatory and antioxidant actions.

In addition to stroke models, the effects of Hericium erinaceus compounds have been explored in models of direct neural injury. For instance, traumatic optic neuropathy models in rats are used to study nerve damage and potential regenerative therapies. Although direct evidence for this compound in these specific models is limited, the general neuroprotective properties attributed to Hericium erinaceus extracts suggest a potential therapeutic role for its constituents in mitigating neuronal damage following physical trauma to the nervous system.

The ability of compounds like hericenones and erinacines to cross the blood-brain barrier is a critical factor in their potential efficacy in treating central nervous system disorders, including stroke and neural injury. This property allows them to reach the site of injury and exert their neuroprotective effects directly.

Table 2: Neuroprotective Effects of Hericium erinaceus Extracts in Models of Ischemic Stroke and Neural Injury

Model Key Findings Potential Role of this compound
Global Cerebral Ischemia (Rat) Reduced total infarcted brain volume; Attenuation of neuronal cell death. As a bioactive constituent, this compound may contribute to the observed neuroprotection against ischemic damage.
Traumatic Optic Neuropathy (Rat) Promotion of neuronal survival and function. Suggests a potential for this compound to be involved in mitigating damage from direct neural injury.

Behavioral Neuroscience Paradigms for Cognitive and Memory Assessment

A variety of behavioral neuroscience paradigms are employed to assess the impact of compounds like this compound on cognitive function and memory in animal models. These tests are designed to evaluate different aspects of learning and memory, providing insights into the potential cognitive-enhancing effects of investigational substances.

The Novel Object Recognition (NOR) test is a widely used paradigm to assess recognition memory in rodents. This test is based on the innate tendency of mice to explore novel objects more than familiar ones. An improvement in performance, indicated by a greater amount of time spent exploring the novel object, is interpreted as enhanced memory. Studies utilizing extracts of Hericium erinaceus containing hericenones have demonstrated improved recognition memory in this task. nih.gov This suggests that this compound may play a role in the cognitive-enhancing effects of the mushroom. nih.gov

The Morris Water Maze (MWM) is a classic test for spatial learning and memory that is dependent on the hippocampus. nih.govplos.orgnih.govresearchgate.net In this task, animals must learn the location of a hidden platform in a pool of water, using distal visual cues. nih.govnih.gov Improved performance is measured by a decrease in the time it takes to find the platform over successive trials. researchgate.net Research on Hericium erinaceus extracts has shown that they can improve performance in the MWM in animal models of cognitive impairment.

The Passive Avoidance Test is another commonly used paradigm to evaluate learning and memory. creative-biolabs.comd-nb.infonih.govsandiegoinstruments.comnih.gov This test is based on fear-motivated learning, where an animal learns to avoid an environment in which it has previously received an aversive stimulus (e.g., a mild foot shock). creative-biolabs.comsandiegoinstruments.com An increase in the latency to enter the aversive compartment is indicative of improved memory retention. creative-biolabs.com Studies with erinacine A-enriched Hericium erinaceus mycelium have shown significant improvements in learning and memory in the passive avoidance test in SAMP8 mice. nih.gov

Recent research has also highlighted a synergistic effect between this compound and another newly discovered compound from Hericium erinaceus, N-de phenylethyl isohericerin (B12419946) (NDPIH). This combination has been found to amplify neurotrophin production and promote neuron connections, which could lead to improved memory and cognitive performance. shroomer.com This finding specifically points to an active role for this compound in cognitive enhancement.

Table 3: Behavioral Paradigms Used to Assess Cognitive and Memory Effects of Hericium erinaceus Constituents

Behavioral Test Cognitive Function Assessed Findings Related to Hericium erinaceus Extracts/Constituents
Novel Object Recognition (NOR) Test Recognition Memory Improved recognition memory in mice. nih.gov
Morris Water Maze (MWM) Spatial Learning and Memory Enhanced performance in animal models of cognitive impairment.
Passive Avoidance Test Fear-Motivated Learning and Memory Improved learning and memory in SAMP8 mice. nih.gov

Structure Activity Relationship Sar Studies of Hericenone a and Analogues

Correlating Structural Modifications with Neurotrophic Activity

Structure-activity relationship (SAR) studies have been instrumental in identifying the molecular components of hericenones that are essential for their neurotrophic activity, particularly their ability to stimulate Nerve Growth Factor (NGF) synthesis. The core structure, consisting of a resorcinol (B1680541) ring attached to a geranyl group, is a common feature among these active compounds. However, modifications to the side chains have been shown to significantly impact their biological potency.

Research comparing the NGF-stimulating effects of different naturally occurring hericenones has provided valuable insights. A study evaluating the activity of Hericenones C, D, E, and H in mouse astroglial cells demonstrated that the nature of the fatty acid side chain plays a critical role in their ability to induce NGF secretion. caldic.comtandfonline.com At a concentration of 33 μg/ml, Hericenone H exhibited the highest activity, followed by Hericenone C, Hericenone E, and Hericenone D. caldic.comtandfonline.com This suggests that variations in the length and saturation of the fatty acid moiety directly influence the neurotrophic potential of these compounds.

The following table summarizes the NGF-stimulating activity of various hericenones, highlighting the differences in their efficacy.

CompoundConcentrationNGF Secretion (pg/ml)
Hericenone C33 µg/ml23.5 ± 1.0
Hericenone D33 µg/ml10.8 ± 0.8
Hericenone E33 µg/ml13.9 ± 2.1
Hericenone H33 µg/ml45.1 ± 1.1

These findings underscore the importance of the side chain in modulating the neurotrophic activity of the hericenone scaffold. Further synthetic modifications and biological evaluations are necessary to fully map the SAR and optimize the design of novel neurotrophic agents.

SAR in Neuroprotective Effects

In addition to their neurotrophic properties, Hericenone A and its analogues have been investigated for their neuroprotective effects, particularly their ability to protect neurons from various stressors. SAR studies in this area have focused on how structural alterations influence the compounds' capacity to mitigate neuronal damage and cell death.

A significant breakthrough in understanding the SAR for neuroprotection came from a study on a deacylated derivative of Hericenone C. nih.gov This research revealed that the removal of the fatty acid side chain from Hericenone C to form deacylhericenone resulted in a substantial enhancement of its neuroprotective properties. nih.gov In comparative bioassays, deacylhericenone demonstrated significantly higher efficacy in stimulating the mRNA expression of Brain-Derived Neurotrophic Factor (BDNF) in human astrocytoma cells and in protecting these cells against oxidative stress induced by hydrogen peroxide. nih.govnih.govresearchgate.net

This discovery suggests that while the fatty acid side chain is a key determinant of NGF-stimulating activity, it may hinder the neuroprotective potential of the core hericenone structure. The enhanced activity of deacylhericenone indicates that the resorcinol core is the primary pharmacophore for neuroprotection and that its efficacy can be modulated by the presence or absence of the fatty acid moiety.

The table below compares the neuroprotective activity of Hericenone C and its deacylated derivative, deacylhericenone.

CompoundBioactivity AssayRelative Activity
Hericenone CBDNF mRNA expression in 1321N1 cellsLower
DeacylhericenoneBDNF mRNA expression in 1321N1 cellsConsiderably Higher
Hericenone CProtection against H₂O₂-induced oxidative stressLower
DeacylhericenoneProtection against H₂O₂-induced oxidative stressConsiderably Higher

Further investigations into the synthesis and evaluation of other deacylated hericenone analogues are warranted to explore this promising avenue for the development of potent neuroprotective agents.

Influence of Side Chain Length, Double Bonds, and Stereochemistry on Biological Activity

The structural diversity of the fatty acid side chains in naturally occurring hericenones provides a basis for understanding how chain length, the presence and position of double bonds, and stereochemistry affect their biological activity. While systematic studies with a broad range of synthetic analogues are still emerging, initial findings point to these features as critical modulators of neurotrophic and neuroprotective effects.

Side Chain Length and Double Bonds:

The variation in NGF-stimulating activity among Hericenones C, D, E, and H, which differ in their fatty acid side chains, highlights the importance of these structural elements. caldic.comtandfonline.com Notably, Hericenone E, which possesses two double bonds in its fatty acid chain, has been reported to have the highest NGF-stimulating ability among several hericenones. nih.govresearchgate.net This suggests that the degree of unsaturation in the side chain is a key factor in enhancing neurotrophic activity. The increased rigidity and specific conformational possibilities conferred by the double bonds may facilitate a more favorable interaction with the biological target.

In the context of neuroprotection, a study on synthetic analogues of hericenones C-H found that a linoleate-containing analogue, which is a regioisomer of hericene D, exhibited the most potent neuroprotective effect against endoplasmic reticulum stress-dependent cell death. nih.govresearchgate.net Linoleic acid is a polyunsaturated fatty acid, further underscoring the potential importance of unsaturation in the side chain for enhancing neuroprotective activity.

Stereochemistry:

The influence of stereochemistry on the biological activity of hericenones is an area that requires more in-depth investigation. The complex three-dimensional structure of these molecules suggests that stereoisomers could exhibit different biological profiles. While the total synthesis of various hericenones and their derivatives has been achieved, nih.govacs.orgnih.gov detailed comparative studies of the biological activities of different stereoisomers are not yet extensively reported in the literature. Future research focusing on the stereoselective synthesis and biological evaluation of this compound analogues will be crucial to fully understand the stereochemical requirements for optimal neurotrophic and neuroprotective activity. Such studies will provide a more complete picture of the SAR and guide the design of next-generation therapeutic candidates.

Other Biological Activities of Hericenone a in Research Contexts

Cytotoxic Activity in Specific Cancer Cell Lines (e.g., HeLa, Hep-G2, HCT-116)

Hericenone A has been identified as a cytotoxic compound derived from Hericium erinaceus. sciopen.com Research has shown that Hericenones A and B, in particular, demonstrate cytotoxic properties against the HeLa human cervical cancer cell line. nih.govmdpi.com

While specific IC₅₀ values for this compound are not extensively detailed in the available literature, studies on other members of the hericenone family provide insight into the potential anti-proliferative activities of this class of compounds. For example, Hericenone Q has been shown to possess significant cytotoxic activity against the human liver cancer cell line (Hep-G2) and moderate activity against a human colorectal carcinoma cell line (HCT-116). researchgate.netnih.govtandfonline.commdpi.com In one study, the half-maximal inhibitory concentration (IC₅₀) of Hericenone Q was determined for these cell lines. tandfonline.com

Cytotoxic Activity of Hericenone Q in Human Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)Reference
Hericenone QHep-G2 (Human Liver Cancer)23.89 tandfonline.com
Hericenone QHCT-116 (Human Colorectal Carcinoma)65.64 tandfonline.com

These findings suggest that compounds within the hericenone family can exert cytotoxic effects on various cancer cell lines, though the potency can vary depending on the specific chemical structure and the cancer cell type. researchgate.net

General Anti-inflammatory Properties Research

The hericenone class of compounds has been investigated for its anti-inflammatory properties, which are attributed to the modulation of key inflammatory pathways. nih.govmdpi.com Research indicates that hericenones can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), which are mediators of inflammation. mdpi.com They also suppress the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), a molecule implicated in chronic inflammation. mdpi.comuobasrah.edu.iq

A primary mechanism for these effects is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. mdpi.comfrontiersin.org Hericenones have been shown to prevent the phosphorylation of IκBα, a critical step that otherwise leads to the activation and nuclear translocation of NF-κB. mdpi.com By inhibiting this pathway, hericenones reduce the transcription of pro-inflammatory genes, thereby decreasing the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comfrontiersin.org

Studies on specific hericenones, such as Hericenone F, have quantified these anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Anti-inflammatory Activity of Hericenone F

CompoundInflammatory MediatorCell LineIC₅₀ (μM)Reference
Hericenone FTNF-αRAW 264.762.46 researchgate.net
IL-648.50 researchgate.net
Nitric Oxide (NO)76.16 researchgate.net

General Antioxidant Mechanisms Research

Hericenones contribute to the antioxidant potential of Hericium erinaceus extracts. nih.govmdpi.com These compounds exhibit antioxidant effects through two primary mechanisms. Firstly, they act as direct scavengers of reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage through oxidative stress. mdpi.com

Secondly, and more significantly, hericenones are believed to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Upon activation, it stimulates the expression of a suite of endogenous antioxidant enzymes. mdpi.com Key enzymes upregulated by this pathway include superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.com These enzymes are critical for neutralizing harmful free radicals and protecting cells from oxidative damage. mdpi.comnih.gov The antioxidant properties of hericenones are thus linked to both direct radical scavenging and the enhancement of the body's own antioxidant defense systems. mdpi.commdpi.com

Analytical and Methodological Advancements in Hericenone a Research

Advanced Chromatographic and Spectroscopic Techniques for High-Resolution Characterization and Quantification

The accurate isolation and analysis of Hericenone A from the complex matrix of Hericium erinaceus extracts necessitate sophisticated separation and detection techniques. Due to its structural similarity to other hericenones, high-resolution methods are crucial for unambiguous identification and quantification.

Modern chromatographic techniques are central to the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a foundational method, often coupled with various detectors for enhanced sensitivity and specificity. nih.gove3s-conferences.org Researchers have employed open column chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Flash Chromatography (HPFC) for the initial separation of compounds from H. erinaceus extracts. kyushu-u.ac.jp For higher purity, semi-preparative and preparative HPLC are used. researchgate.net The development of Ultra-High-Performance Liquid Chromatography (UHPLC) systems offers improved resolution and faster analysis times. nih.govwaters.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), have become indispensable. LC-MS and its tandem version (LC-MS/MS) provide detailed structural information and allow for sensitive quantification. analytice.com High-Resolution Mass Spectrometry (HRMS), often paired with liquid chromatography, is used to confirm the molecular formula of this compound and differentiate it from its analogs. waters.comnih.gov Ion mobility spectrometry (IMS) combined with HRMS can further assist in distinguishing between isomers, which is particularly useful when reference standards are unavailable. waters.comlcms.cz

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) and mass spectrometry, are vital for the definitive structural elucidation of isolated compounds like this compound. kyushu-u.ac.jpresearchgate.netnih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) analyses are used to determine the precise chemical structure. nih.govnih.gov

Table 1: Chromatographic and Spectroscopic Methods in Hericenone Research
TechniqueApplicationKey Findings / ParametersReference
HPLC/UVQuantification of hericenones (C, D, F)Determined varying content in different Hericium strains. For Hericenone C, a reversed-phase C18 column with a methanol (B129727) and 0.1% formic acid gradient was used, with detection at 295 nm. researchgate.netnih.gov
HPLC-MSIdentification and QuantificationHyphenated systems improve detection sensitivity and reduce purification time for hericenones.
LC-MS/MSIdentification and AnalysisUsed with synthetic standards to verify the endogenous presence of newly hypothesized hericenones in H. erinaceus extracts. acs.org
HRMS & Ion MobilityCharacterization and IdentificationUsed to characterize and measure erinacines and hericenones in mushroom products, helping to differentiate isomers. waters.com
NMR (1D and 2D)Structural ElucidationEssential for determining the definitive chemical structures of new and known hericenones isolated from the fungus. kyushu-u.ac.jpresearchgate.netnih.gov

Computational Approaches: Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking simulations, have emerged as powerful tools for predicting the biological targets of this compound and elucidating its potential mechanisms of action at a molecular level. plos.org These in-silico approaches can screen large compound libraries and predict binding affinities for specific proteins, guiding further experimental validation. nih.gov

Molecular docking studies have been employed to investigate the interaction of hericenones with key enzymes implicated in neurodegenerative diseases. For instance, several hericenones, including this compound, were screened for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). plos.org In one study, this compound was identified among six fungal metabolites with strong binding affinities (≤ −8.2 kcal/mol) for these enzymes. plos.org Another computational study combined deep learning models with molecular docking to screen for AChE inhibitors, identifying Hericenone B as a promising candidate. nih.govacs.orgresearchgate.net

Similar docking analyses have explored the inhibitory potential of hericenones against β-secretase (BACE1), another key target in Alzheimer's disease research. frontiersin.org These studies calculate binding energy scores and analyze the specific interactions (e.g., hydrogen bonds) between the ligand (hericenone) and the amino acid residues in the active site of the target protein. frontiersin.orgresearchgate.net Such research identified 3-Hydroxyhericenone F as a potential BACE1 inhibitor. frontiersin.org While not focused on this compound specifically, these studies establish a validated computational framework that is directly applicable to investigating its therapeutic potential.

Table 2: Molecular Docking Studies of Hericenones
CompoundTarget ProteinComputational MethodKey Finding (Binding Affinity/Score)Reference
This compoundAChE & BuChEMolecular DockingIdentified as having strong binding affinity (≤ −8.2 kcal/mol). plos.org
Hericenone BAChEDeep Learning & Molecular DockingSelected as a promising candidate for AChE inhibition based on high "active" probability and binding energy scores. nih.govacs.org
Hericenone JAChE & BuChEMolecular DockingShowed high binding affinity for AChE (−10.0 kcal/mol) and BuChE (−9.2 kcal/mol). plos.org
3-Hydroxyhericenone FBACE1Molecular Docking (LibDock)Demonstrated a high docking score (180), suggesting potential BACE1 inhibition. frontiersin.org

Integration of Genetic and Proteomic Methodologies in Mechanistic Elucidation

The integration of 'omics' technologies, including genomics and proteomics, is beginning to unravel the biosynthesis of this compound and the complex cellular responses it elicits.

Genomic and transcriptomic analyses of Hericium erinaceus have been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for producing its secondary metabolites. cjnmcpu.com Researchers have identified a putative BGC for orsellinic acid-derived meroterpenoids, which are precursors to hericenones. mdpi.com This cluster includes genes for a polyketide synthase (PKS) and a carboxylic acid reductase (CAR), which are key enzymes in the formation of the core hericenone structure. mdpi.com Identifying these genes opens avenues for heterologous expression and metabolic engineering to enhance the production of this compound. mdpi.com Comparative genomic studies among different Hericium species further refine the understanding of the evolution and diversity of these biosynthetic pathways. nih.gov

Proteomics, the large-scale study of proteins, offers a powerful approach to identify the protein targets and signaling pathways affected by a bioactive compound. While specific proteomic studies on this compound are emerging, research on the related compound erinacine A provides a strong precedent. Proteomic analyses have been used to identify differentially expressed proteins in cancer cells following treatment with erinacine A, revealing its mechanism of action. nih.govresearchgate.netnih.gov These studies have shown that erinacine A can modulate pathways such as the FAK/AKT/p70S6K and PAK1 signaling pathways and affect the expression of proteins involved in apoptosis and cell migration. nih.gov Such proteomic approaches could be directly applied to this compound to provide a global view of its cellular effects and to identify novel therapeutic targets. researchgate.net

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Undiscovered Mechanisms of Action of Hericenone A

While initial studies have linked hericenones to the stimulation of Nerve Growth Factor (NGF) synthesis, the precise molecular pathways through which this compound exerts its neurotrophic effects are not fully understood. restorativemedicine.orgmdpi.com In fact, some research has indicated that certain hericenones, including Hericenone C, D, and E, did not promote NGF gene expression in 1321N1 human astrocytoma cells, suggesting that the neuroprotective activities may involve other key components or mechanisms. nih.govmdpi.com This discrepancy highlights the need for further investigation to unravel the full spectrum of its bioactivity.

Future pre-clinical research should focus on several key areas:

Receptor-Independent Pathways: Investigations are needed to determine if this compound acts through intracellular targets independent of surface receptors. This could involve exploring its influence on mitochondrial function, cellular metabolism, or gene expression through epigenetic modifications.

Endoplasmic Reticulum (ER) Stress: ER stress is a known etiological factor in neurodegenerative diseases like Alzheimer's. acs.org A compound identified as 3-hydroxyhericenone F has shown neuroprotective activity against ER stress. acs.org Future studies should specifically assess this compound's capacity to modulate ER stress pathways, such as the unfolded protein response (UPR), in neuronal cell models.

Oxidative Stress Modulation: Oxidative stress is a major contributor to neuronal cell injury and death. mdpi.com Preliminary studies on related compounds suggest a protective effect against H₂O₂-induced oxidative damage. mdpi.com A focused effort is required to quantify this compound's antioxidant capacity, its ability to enhance endogenous antioxidant systems (e.g., Nrf2 pathway), and its effectiveness in protecting neurons from oxidative insults.

Synergistic Effects: The neurotrophic effects of Hericium erinaceus may arise from the combined action of multiple compounds, such as hericenones and erinacines. fungiswiss.com Research should be designed to investigate the potential synergistic or additive effects of this compound when co-administered with other bioactive molecules from the mushroom, which could reveal more complex and potent mechanisms of action.

Identification and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity

The native structure of this compound provides a foundational scaffold for chemical modification to improve its therapeutic properties. The total synthesis of several hericenones, including A, B, C, D, E, F, G, and H, has already been achieved, which opens the door for the rational design and production of novel derivatives. acs.orgresearchgate.netsciopen.com The goal of such synthetic efforts would be to enhance specific biological activities, improve pharmacokinetic profiles, and increase bioavailability.

A key example demonstrating the potential of this approach is the enzymatic modification of Hericenone C. mdpi.com A deacylated derivative of Hericenone C, created via lipase (B570770) treatment, was found to have significantly higher activity in promoting Brain-Derived Neurotrophic Factor (BDNF) mRNA transcription compared to its parent compound. mdpi.com This provides a strong proof-of-concept for future work.

Future research in this area should include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of this compound analogs by modifying its functional groups (e.g., the resorcinol (B1680541) core, the prenyl side chain) and evaluating their neurotrophic and neuroprotective activities. This would identify the key structural features essential for its bioactivity.

Enzymatic and Biocatalytic Modification: Utilizing enzymes like lipases or esterases to create novel derivatives that may have altered solubility, stability, or bioactivity, mimicking potential metabolic transformations in vivo. mdpi.com

Pro-drug Development: Designing and synthesizing inactive derivatives (pro-drugs) of this compound that are metabolized into the active form within the central nervous system. This strategy could improve its ability to cross the blood-brain barrier and ensure targeted delivery.

Computational Modeling: Employing in silico methods to predict the binding affinity and activity of virtual this compound derivatives with target proteins, helping to prioritize the most promising candidates for chemical synthesis and biological testing. acs.org

Development of Advanced Pre-clinical Models for Comprehensive Efficacy Assessment

The evaluation of this compound's therapeutic potential requires sophisticated pre-clinical models that can accurately recapitulate the complex pathology of neurodegenerative diseases and provide reliable data on efficacy. While many in vivo studies have used broader mushroom extracts, future assessments must utilize isolated this compound to attribute effects to the specific compound. fungiswiss.comnih.gov A significant challenge that needs to be addressed is confirming whether this compound can be absorbed into the bloodstream and cross the blood-brain barrier to exert its effects on the central nervous system. nih.govresearchgate.net

The development of advanced pre-clinical models should focus on:

Blood-Brain Barrier (BBB) Permeability Models: Utilizing in vitro BBB models (e.g., co-cultures of endothelial cells, pericytes, and astrocytes) or advanced microfluidic "brain-on-a-chip" systems to quantify the transport of this compound across the barrier.

Transgenic Animal Models: Employing genetically engineered animal models that express human genes associated with neurodegenerative diseases (e.g., APPswe/PS1ΔE9 mice for Alzheimer's disease). nih.gov These models allow for the assessment of this compound's efficacy in reducing specific pathological hallmarks like amyloid-β plaque burden. cambridge.org

Neurotoxin-Induced Disease Models: Using well-established neurotoxin models, such as MPTP-induced Parkinson's disease in mice, to evaluate the neuroprotective effects of this compound against specific dopaminergic neuron loss and motor deficits. restorativemedicine.orgresearchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Conducting detailed PK/PD studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is crucial for correlating the administered dose with the observed biological effects in the brain. mdpi.com

Integration of Omics Technologies for Systems-Level Understanding of this compound Effects

To gain a holistic and unbiased understanding of this compound's biological impact, future research must integrate various "omics" technologies. humanspecificresearch.org These high-throughput methods provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to a specific compound, moving beyond single-target analysis. nih.govuninet.edu A proteomics-based approach has already been used to identify novel protein targets for the related compound erinacine A, demonstrating the power of this strategy. nih.gov

Integrating omics technologies can help build a complete molecular profile of this compound's activity, identify novel biomarkers, and uncover previously unknown mechanisms of action. uninet.edumdpi.com

Table 1: Application of Omics Technologies in Future this compound Research

Omics TechnologyDescriptionPotential Application for this compound Research
Transcriptomics The study of the complete set of RNA transcripts produced by the genome at a specific time. humanspecificresearch.orgTo identify all genes whose expression is up- or down-regulated in neuronal cells following treatment with this compound, revealing the genetic pathways it modulates (e.g., neurotrophic factor signaling, anti-inflammatory response, antioxidant pathways).
Proteomics The large-scale study of proteins, including their expression levels, modifications, and interactions. humanspecificresearch.orgTo identify the direct protein binding partners of this compound and to quantify changes in the neuronal proteome, uncovering novel therapeutic targets and signaling cascades affected by the compound.
Metabolomics The comprehensive analysis of metabolites within a biological system. humanspecificresearch.orgTo map the changes in cellular metabolic pathways (e.g., energy metabolism, neurotransmitter synthesis) in response to this compound, providing insights into its impact on neuronal function and health.
Multi-Omics Integration A systems biology approach that combines data from two or more omics technologies. nih.govTo construct a comprehensive model of this compound's mechanism of action by correlating changes in gene expression (transcriptomics) with protein levels (proteomics) and metabolic activity (metabolomics), providing a holistic view of its cellular effects. fungiswiss.com

Q & A

Q. How is Hericenone A identified and quantified in fungal extracts, and what analytical methods are most reliable?

this compound is typically identified using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to elucidate its molecular structure and confirm purity . Quantification often employs liquid chromatography-mass spectrometry (LC-MS) with reference standards. For example, in studies of Hericium erinaceus extracts, LC-MS protocols using characteristic ions (e.g., m/z values) and linear regression models correlate peak areas with concentrations, ensuring reproducibility . Researchers must validate methods with calibration curves and internal standards to account for matrix effects in fungal samples.

Q. What are the primary bioactivities of this compound, and how are these evaluated in vitro?

this compound exhibits cytotoxic activity against cancer cell lines, such as Hep-G2 and HCT-116, assessed via MTT or WST-1 assays. For instance, IC50 values (e.g., 23.89 μM for Hericenone Q in Hep-G2 cells) are determined by treating cells with serial dilutions of the compound and measuring viability . Controls like solvent-only (e.g., ethanol) and untreated cells are critical to rule out nonspecific effects. Researchers should also validate bioactivity across multiple cell lines and replicate experiments to ensure robustness.

Advanced Research Questions

Q. How can researchers resolve structural discrepancies in this compound, such as conflicting NMR or IR data?

Structural revisions may arise from inconsistencies in spectral data. For example, initial synthesis attempts of this compound yielded a methyl ether derivative with a δ 6.64 aromatic proton in 1^1H NMR, conflicting with the natural product’s δ 6.97 signal. IR data (e.g., 1760 cm1^{-1} carbonyl stretching) further indicated hydrogen bonding differences. Revised structures were proposed by synthesizing analogs and comparing spectroscopic profiles, emphasizing the need for X-ray crystallography or computational modeling to confirm absolute configurations .

Q. What experimental designs are optimal for evaluating this compound’s neuroprotective or cytotoxic mechanisms?

Mechanistic studies require multi-modal approaches:

  • Dose-response assays : Test a concentration range (e.g., 1.6–12.5 μg/mL) to establish EC50/IC50 values and assess threshold effects .
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics to identify upregulated/downregulated targets (e.g., NGF synthesis pathways).
  • Comparative studies : Compare this compound with derivatives (e.g., deacylated analogs) to isolate functional groups critical for activity . Include negative controls (e.g., inactive analogs) and validate findings with knockdown/knockout models (e.g., siRNA targeting hypothesized pathways).

Q. How can researchers address contradictions in bioactivity data across studies, such as varying cytotoxicity reports?

Discrepancies may arise from differences in extraction methods, fungal sources, or assay conditions. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., ATCC-certified Hep-G2) and adhere to OECD guidelines for cytotoxicity testing.
  • Meta-analysis : Compare data across studies, noting variables like extraction solvents (e.g., ethanol vs. ethyl acetate) or purity levels (>95% by HPLC) .
  • Bioactivity-guided fractionation : Isolate this compound from crude extracts to rule out synergistic/antagonistic effects from co-occurring compounds .

Methodological Challenges

Q. What are the key challenges in isolating this compound from Hericium erinaceus, and how can they be overcome?

this compound is often present in low abundance (<20 μg/g in fruiting bodies) and co-occurs with structurally similar analogs (e.g., Hericenones B–J). Effective isolation requires:

  • Multi-step chromatography : Combine silica gel column chromatography with semi-preparative HPLC to separate isomers .
  • Spectroscopic differentiation : Use 13^{13}C NMR DEPT experiments to distinguish between closely related compounds (e.g., Hericenones A vs. I/J) .
  • Stability testing : Monitor degradation under varying pH/temperature conditions during extraction .

Data Presentation and Reproducibility

Q. How should researchers present analytical data (e.g., NMR, MS) to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • NMR : Report chemical shifts (δ in ppm), coupling constants (Hz), and integration values. For new compounds, include 1^1H, 13^{13}C, DEPT-135, and 2D spectra (HSQC, HMBC) .
  • MS : Provide high-resolution data (HR-MS) with ionization mode (e.g., ESI+) and molecular formula confirmation .
  • Raw data : Deposit spectra in public repositories (e.g., Zenodo) and cite them in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.